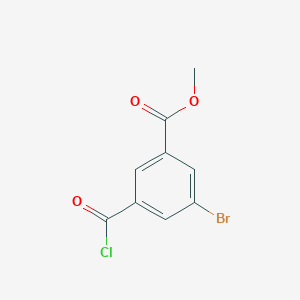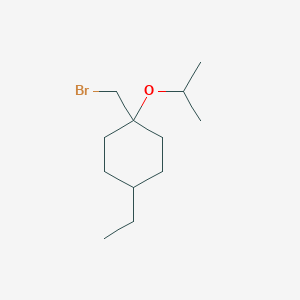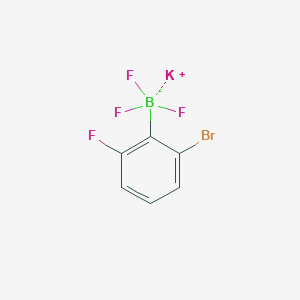
Potassium (2-bromo-6-fluorophenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2-bromo-6-fluorophenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability, ease of handling, and versatility in forming carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium (2-bromo-6-fluorophenyl)trifluoroborate can be synthesized through the reaction of 2-bromo-6-fluorophenylboronic acid with potassium bifluoride (KHF2). The reaction typically proceeds under mild conditions, often in an aqueous or alcoholic medium, to yield the desired trifluoroborate salt .
Industrial Production Methods: Industrial production of potassium trifluoroborates generally involves large-scale reactions using automated systems to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to optimize yield and minimize impurities .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles.
Cross-Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura reactions.
Bases: Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often employed to facilitate the reaction.
Solvents: Reactions are typically carried out in solvents like ethanol, water, or a mixture of both.
Major Products: The major products formed from these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: Potassium (2-bromo-6-fluorophenyl)trifluoroborate is extensively used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its stability and reactivity make it a preferred reagent in various organic transformations .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its role in forming carbon-carbon bonds is crucial for constructing the core structures of many therapeutic agents .
Industry: In the industrial sector, potassium trifluoroborates are used in the production of advanced materials, including polymers and electronic components. Their ability to undergo diverse chemical reactions makes them valuable in material science .
Mechanism of Action
The primary mechanism by which potassium (2-bromo-6-fluorophenyl)trifluoroborate exerts its effects is through the Suzuki-Miyaura cross-coupling reaction. In this process, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets involved are typically aryl or vinyl halides, which react with the trifluoroborate to yield biaryl products .
Comparison with Similar Compounds
- Potassium (2-fluorophenyl)trifluoroborate
- Potassium (2-nitrophenyl)trifluoroborate
- Potassium (2-bromo-3-(trifluoromethyl)pyridine-4-trifluoroborate)
Uniqueness: Potassium (2-bromo-6-fluorophenyl)trifluoroborate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination enhances its reactivity and selectivity in cross-coupling reactions, making it a versatile reagent for synthesizing a wide range of organic compounds .
Properties
Molecular Formula |
C6H3BBrF4K |
|---|---|
Molecular Weight |
280.90 g/mol |
IUPAC Name |
potassium;(2-bromo-6-fluorophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BBrF4.K/c8-4-2-1-3-5(9)6(4)7(10,11)12;/h1-3H;/q-1;+1 |
InChI Key |
XGCPDDHEJCJPTL-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC=C1Br)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylidenespiro[3.4]octane](/img/structure/B13475634.png)
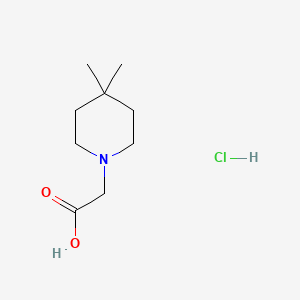

![1-[(2,3-Dihydro-7-benzofuranyl)methyl]cyclopropanamine](/img/structure/B13475654.png)
![2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride](/img/structure/B13475685.png)
![rac-tert-butyl(3aR,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate,cis](/img/structure/B13475690.png)



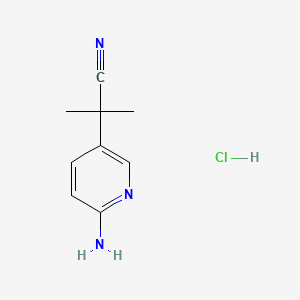
![2-Bromo-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B13475732.png)
